1-(6-Methyl-benzothiazol-2-yl)-3-(4-methyl-benzoyl)-thiourea
1-(6-Methyl-benzothiazol-2-yl)-3-(4-methyl-benzoyl)-thiourea
Brand Name:
Vulcanchem
CAS No.:
6389-77-1
VCID:
VC0410422
InChI:
InChI=1S/C17H15N3OS2/c1-10-3-6-12(7-4-10)15(21)19-16(22)20-17-18-13-8-5-11(2)9-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22)
SMILES:
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C
Molecular Formula:
C17H15N3OS2
Molecular Weight:
341.5g/mol
1-(6-Methyl-benzothiazol-2-yl)-3-(4-methyl-benzoyl)-thiourea
CAS No.: 6389-77-1
Main Products
VCID: VC0410422
Molecular Formula: C17H15N3OS2
Molecular Weight: 341.5g/mol
CAS No. | 6389-77-1 |
---|---|
Product Name | 1-(6-Methyl-benzothiazol-2-yl)-3-(4-methyl-benzoyl)-thiourea |
Molecular Formula | C17H15N3OS2 |
Molecular Weight | 341.5g/mol |
IUPAC Name | 4-methyl-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
Standard InChI | InChI=1S/C17H15N3OS2/c1-10-3-6-12(7-4-10)15(21)19-16(22)20-17-18-13-8-5-11(2)9-14(13)23-17/h3-9H,1-2H3,(H2,18,19,20,21,22) |
Standard InChIKey | FAANTYMBJDUADH-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NC(=NC2=NC3=C(S2)C=C(C=C3)C)S |
SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)C=C(C=C3)C |
PubChem Compound | 739032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume